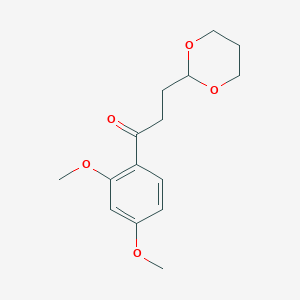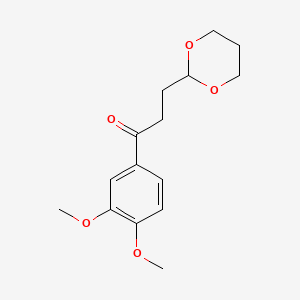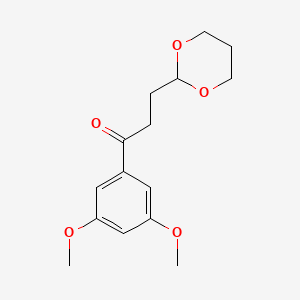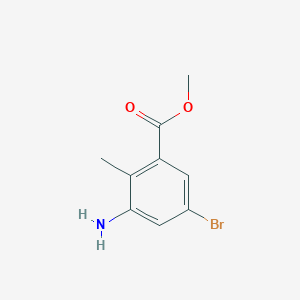
Methyl 3-amino-5-bromo-2-methylbenzoate
Descripción general
Descripción
Methyl 3-amino-5-bromo-2-methylbenzoate is a compound that has been the subject of various studies due to its potential applications in fields such as nonlinear optics (NLO) and pharmaceuticals. While the provided papers do not directly discuss Methyl 3-amino-5-bromo-2-methylbenzoate, they do provide insights into closely related compounds which can be used to infer properties and synthetic methods that may be applicable to Methyl 3-amino-5-bromo-2-methylbenzoate.
Synthesis Analysis
The synthesis of related compounds often involves slow evaporation solution growth techniques, as seen in the growth of Methyl 2-amino-5-bromobenzoate (M2A5B) crystals . Similar methods could potentially be applied to synthesize Methyl 3-amino-5-bromo-2-methylbenzoate. Additionally, the synthesis of complex molecules like 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization suggests that bromine-containing compounds can be synthesized through targeted reactions that introduce bromine atoms into specific positions on aromatic rings.
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds, as demonstrated in the studies of various benzoate crystals . These analyses reveal that hydrogen bonding interactions play a significant role in the stabilization of the crystal structures. The molecular geometry and vibrational frequencies of these compounds are often calculated using density functional theory (DFT) , which could also be applied to Methyl 3-amino-5-bromo-2-methylbenzoate to predict its structure and properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo further transformations, such as palladium-catalyzed cross-coupling reactions . The presence of amino and bromo substituents on the aromatic ring can influence the reactivity and the types of chemical reactions the compound can participate in. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid indicates that brominated compounds can serve as intermediates in the synthesis of more complex molecules, potentially including anti-cancer drugs.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points and thermal stability, are typically characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The optical properties, including the optical energy band gap and refractive indices, are also of interest for NLO applications . The mechanical properties can be assessed using Vicker's microhardness tester . These methods could be used to determine the physical and chemical properties of Methyl 3-amino-5-bromo-2-methylbenzoate.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Methyl 3-amino-5-bromo-2-methylbenzoate and its derivatives have been explored extensively in chemical synthesis. For instance, a study by Chapman, Clarke, Gore, and Sharma (1971) investigated the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, which are closely related to Methyl 3-amino-5-bromo-2-methylbenzoate (Chapman et al., 1971). These compounds have been studied for their potential pharmacological applications.
Pharmacological Studies
Research on Methyl 3-amino-5-bromo-2-methylbenzoate and related compounds often focuses on their pharmacological properties. For example, the study by Zheng Jian-hong (2012) synthesized 2-Amino-5-chloro-3-methylbenzoic acid, a structurally similar compound, to explore its application in creating pharmacologically active substances (Zheng Jian-hong, 2012).
Vibrational Study and Molecular Properties
Methyl 3-amino-5-bromo-2-methylbenzoate and its analogs have also been the subject of vibrational studies and molecular property analyses. Saxena, Agrawal, and Gupta (2015) conducted a comprehensive vibrational study of Methyl 2-amino 5-bromobenzoate, which provides insights into the molecular dynamics and properties of these types of compounds (Saxena, Agrawal, & Gupta, 2015).
Applications in Organic Crystal Growth
The compound and its derivatives have been used in the growth of organic crystals. Balamurugan, Charanya, Sampathkrishnan, and Muthu (2015) studied 2-amino-5-bromo-benzoic acid methyl ester, a close relative, in the context of crystal growth and its physical properties (Balamurugan et al., 2015).
Antifungal Applications
Novel derivatives of Methyl 3-amino-5-bromo-2-methylbenzoate have been explored for their antifungal properties. Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, and Gruzman (2020) developed polyfunctional arenesulfonamides from 3-amino-5-bromobenzoic acid, highlighting potential applications in combating skin diseases caused by fungi (Trifonov et al., 2020).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H301, which means it is toxic if swallowed . Precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Propiedades
IUPAC Name |
methyl 3-amino-5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOSXSDLWFBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646615 | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-2-methylbenzoate | |
CAS RN |
1000342-11-9 | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

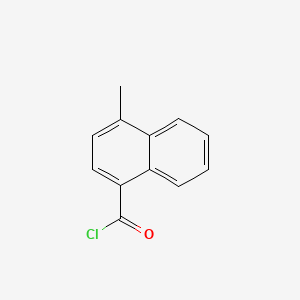



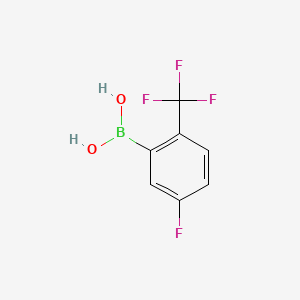
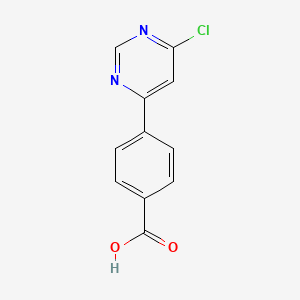
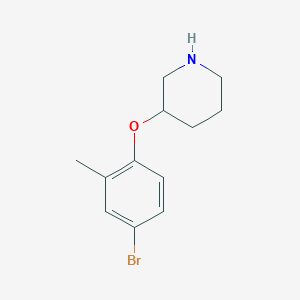
![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

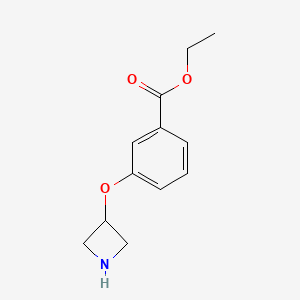
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
